1,3-Bis(4-propylphenoxy)propan-2-ol
Description
1,3-Bis(4-propylphenoxy)propan-2-ol is a propan-2-ol derivative featuring two 4-propylphenoxy substituents at the 1- and 3-positions.
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,3-bis(4-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H28O3/c1-3-5-17-7-11-20(12-8-17)23-15-19(22)16-24-21-13-9-18(6-4-2)10-14-21/h7-14,19,22H,3-6,15-16H2,1-2H3 |
InChI Key |
HUNNWRPLGWMIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ether-Functionalized Derivatives
1,3-Bis(2-chloro/azido/aminoethoxy)propan-2-ol Derivatives These compounds (e.g., 1,3-Bis(2-chloroethoxy)propan-2-ol, 1,3-Bis(2-azidoethoxy)propan-2-ol, and 1,3-Bis(2-aminoethoxy)propan-2-ol) share the propan-2-ol backbone but differ in substituents. Key distinctions include:
- Synthesis: The chloroethoxy derivative is synthesized via BF₃-catalyzed esterification (64.6% yield), while the azido and amino derivatives involve nucleophilic substitution (92% yield for azido) and Staudinger reduction, respectively .
Amino-Functionalized Derivatives
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol This compound features pyridylmethylamino arms, enabling strong metal coordination. Compared to the target compound:
- Coordination Chemistry: Forms stable Cu(II) complexes with distorted square planar geometry (e.g., Cu₂(I)(OH₂)(Cl)₃·2H₂O) . The target’s phenoxy groups may exhibit weaker metal-binding affinity but greater steric hindrance.
- Applications : Used in catalysis and metal-organic frameworks (MOFs) , whereas the target’s lipophilic groups may favor membrane permeability in drug design.
Glycol Derivatives (Tripropylene Glycol)
Tripropylene glycol (CASRN 24800-44-0) is a polyether glycol with distinct properties:
- Physical Properties : Lower log P (hydrophilic) vs. the target compound’s higher log P (lipophilic).
- Toxicity: Classified as low-priority (LPS) by the EPA due to minimal health risks , whereas phenoxy derivatives may require more rigorous toxicity profiling.
Research Findings and Data Gaps
- Synthetic Challenges: The target compound’s 4-propylphenoxy groups likely require advanced coupling reagents (e.g., Mitsunobu conditions) compared to simpler ethoxy derivatives .
- Structural Analysis: The Cu(II) complex in highlights how substituent bulkiness (picolylamine vs. phenoxy) affects coordination geometry—critical for designing metal-binding agents.
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